molecular formula C15H20ClN5O B6750883 3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea

3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea

Cat. No.: B6750883
M. Wt: 321.80 g/mol
InChI Key: PSDXTAXTHXOXBT-UHFFFAOYSA-N
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Description

3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name

3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O/c1-3-21(4-2)15(22)17-10-9-13-18-14(20-19-13)11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDXTAXTHXOXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCCC1=NC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions. The 4-chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzaldehyde. The final step involves the reaction of the triazole derivative with diethylurea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring and the chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad biological activity.

    4-Chlorophenyl Triazole: Similar structure but lacks the diethylurea moiety.

    Diethylurea Derivatives: Compounds with similar urea groups but different substituents.

Uniqueness

3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea is unique due to its combination of a triazole ring, chlorophenyl group, and diethylurea moiety. This unique structure may confer specific biological activities and chemical properties not found in simpler or structurally different compounds.

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